molecular formula C20H17FN4O2 B10935502 N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935502
M. Wt: 364.4 g/mol
InChI Key: DCTPSENYKAPDGC-UHFFFAOYSA-N
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Description

N~4~-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluoro-2-methylphenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using 4-fluoro-2-methylphenylboronic acid or its derivatives.

    Attachment of the 2-furyl group: This can be done through a similar coupling reaction or via direct functionalization.

    Formation of the carboxamide group: This step typically involves amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-fluoro-2-methylphenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-Chloro-2-methylphenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N~4~-(4-Bromo-2-methylphenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N~4~-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the 4-fluoro-2-methylphenyl group, which may impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17FN4O2/c1-11-9-13(21)6-7-15(11)23-20(26)14-10-16(17-5-4-8-27-17)22-19-18(14)12(2)24-25(19)3/h4-10H,1-3H3,(H,23,26)

InChI Key

DCTPSENYKAPDGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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